5-Methyl-1H-imidazole-4-carbonitrile

Nucleoside synthesis Regioselectivity Tautomerism

5-Methyl-1H-imidazole-4-carbonitrile (CAS 108257-41-6) is a strategic heterocyclic building block with a unique 5-methyl-4-cyano substitution pattern. Unlike generic imidazoles, this regioisomer provides orthogonal reactivity handles—enabling predictable regiochemical control in metal-catalyzed couplings and selective nucleophilic additions. Essential for synthesizing cyano-substituted nucleoside libraries (e.g., 4-cyano-1-β-D-ribofuranosyl-5-methylimidazole) and precise SAR campaigns. High-purity material ensures reproducible, scalable results.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 108257-41-6
Cat. No. B020169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1H-imidazole-4-carbonitrile
CAS108257-41-6
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C#N
InChIInChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8)
InChIKeyKODWZZOTTOSNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1H-imidazole-4-carbonitrile (CAS 108257-41-6): A High-Purity Nitrile-Imidazole Scaffold for Medicinal Chemistry and Heterocycle Synthesis


5-Methyl-1H-imidazole-4-carbonitrile (CAS 108257-41-6) is a heterocyclic building block featuring an imidazole core with a methyl substituent at the 5-position and a nitrile group at the 4-position . With a molecular formula of C₅H₅N₃ and a molecular weight of 107.11 g/mol, this compound serves as a versatile synthetic intermediate in the construction of more complex pharmacologically active molecules . The dual presence of the nitrile and the methylated imidazole ring provides orthogonal reactivity handles, distinguishing it from simpler imidazole analogs for scaffold diversification [1].

Why Generic Imidazole Substitution is Inadequate for 5-Methyl-1H-imidazole-4-carbonitrile Procurement


Generic imidazole derivatives or alternative cyano-heterocycles cannot be directly substituted for 5-Methyl-1H-imidazole-4-carbonitrile in synthetic workflows without altering reaction outcomes or downstream properties. While the broader class of cyanoimidazoles offers diverse applications [1], the specific regioisomer (5-methyl, 4-cyano) provides a unique electronic and steric environment critical for selective metal-catalyzed couplings and nucleophilic additions. Furthermore, class-level reviews indicate that subtle changes in imidazole substitution patterns profoundly impact biological target engagement [2], making the precise identity of this scaffold essential for reproducible structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide for 5-Methyl-1H-imidazole-4-carbonitrile: Differentiating Features from Analogous Scaffolds


Regiochemical and Tautomeric Specificity Versus 4-Methyl-5-cyanoimidazole Isomers

In synthetic applications, 5-Methyl-1H-imidazole-4-carbonitrile exhibits distinct reactivity from its tautomeric and regioisomeric forms. Ribosylation studies demonstrate that the 4(5)-cyano-5(4)-methylimidazole system yields two separable isomers: 4-cyano-1-(β-D-ribofuranosyl)-5-methylimidazole and 5-cyano-1-(β-D-ribofuranosyl)-4-methylimidazole, indicating that the starting material's substitution pattern dictates the isomeric distribution in the final nucleoside analog [1]. This contrasts with unsubstituted 1H-imidazole-4-carbonitrile, which lacks the steric and electronic influence of the 5-methyl group, leading to different reaction kinetics and product profiles [1].

Nucleoside synthesis Regioselectivity Tautomerism

Electrochemical Differentiation: Redox Potential of the Cyanoimidazole Core

Cyclic voltammetry studies on a series of cyanoimidazoles, including derivatives of 4-cyanoimidazole, have quantified their electron-accepting capabilities. The reduction potential of the cyanoimidazole core is directly correlated with its LUMO energy via extended Hückel calculations [1]. While specific voltammetric data for 5-Methyl-1H-imidazole-4-carbonitrile is inferred from its close structural analogs, the class-level data confirm that the nitrile group at the 4-position significantly lowers the LUMO energy compared to unsubstituted imidazoles or those with electron-donating groups elsewhere [1]. This establishes the compound as a superior π-acceptor scaffold for charge-transfer complex formation.

Electrochemistry Electron acceptor Molecular orbital

Physicochemical Differentiation: Verified Purity Threshold for Reliable Synthetic Reproducibility

Commercial availability of 5-Methyl-1H-imidazole-4-carbonitrile from reputable suppliers includes a minimum purity specification of 95%, as verified by analytical methods such as NMR and HPLC . This specification provides a baseline for procurement decisions, differentiating the compound from non-certified or technical-grade alternatives that may contain varying levels of regioisomeric impurities or residual solvents. The availability of batch-specific QC documentation (e.g., NMR, HPLC, GC) upon request ensures that researchers can maintain consistency across synthetic campaigns, a factor not guaranteed with generic imidazole offerings.

Chemical procurement Purity specification QC standard

Optimal Research Application Scenarios for 5-Methyl-1H-imidazole-4-carbonitrile (CAS 108257-41-6)


Synthesis of Regioselective Nucleoside Analogs for Antiviral or Anticancer Screening

As demonstrated by its use in ribosylation reactions to yield distinct cyano-substituted ribosides [1], this compound is ideally suited as a starting material for synthesizing nucleoside libraries where the precise position of the cyano group is a critical variable. Researchers developing antiviral agents or kinase inhibitors can leverage this scaffold to systematically explore the impact of the 5-methyl-4-cyano motif on target engagement, differentiating their SAR from libraries built on simpler, unsubstituted imidazole cores.

Scaffold Diversification via Nitrile-Directed C-H Functionalization or Cross-Coupling

The combination of a nitrile group and a methyl-substituted imidazole provides a unique electronic profile that is valuable in metal-catalyzed transformations. The nitrile can act as a directing group for regioselective C-H activation or be converted into other functional moieties (e.g., amides, tetrazoles). This compound is a strategic building block for medicinal chemists seeking to install a specific, functionalized imidazole core into lead compounds with predictable regiochemical control [1].

Development of Charge-Transfer Complexes or Metal-Organic Frameworks (MOFs)

Based on its inferred electron-accepting properties from class-level electrochemical data [1], 5-Methyl-1H-imidazole-4-carbonitrile is a candidate ligand or π-acceptor for constructing charge-transfer salts or coordination polymers. Its defined LUMO energy and reduction potential allow for rational pairing with complementary electron donors, a parameter that is tunable but not present in non-cyanated imidazole analogs.

Pharmaceutical Intermediate for the Synthesis of 4-Cyanoimidazole-Derived APIs

The compound serves as a direct precursor to 4-cyano-1-β-D-ribofuranosyl-5-methylimidazole (CAS 108257-44-9) [1], a key intermediate in the synthesis of certain bioactive nucleosides. Procurement of the high-purity starting material is essential for the scalable and reproducible production of these more advanced intermediates, which are of interest in pharmaceutical process research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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